molecular formula C16H22O B1327703 Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone CAS No. 898794-68-8

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone

Cat. No. B1327703
M. Wt: 230.34 g/mol
InChI Key: KTGQSARPYDONIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . The IUPAC name for this compound is 1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone can be represented by the InChI string: InChI=1S/C16H22O/c1-12-6-5-7-13(2)15(12)10-11-16(17)14-8-3-4-9-14/h5-7,14H,3-4,8-11H2,1-2H3 . The Canonical SMILES representation is: CC1=C(C(=CC=C1)C)CCC(=O)C2CCCC2 .


Physical And Chemical Properties Analysis

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 230.167065321 g/mol . The topological polar surface area is 17.1 Ų . It has 17 heavy atoms . The complexity of the molecule is 242 .

Scientific Research Applications

  • Regioselective Synthesis in Organic Chemistry : Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone is involved in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process is significant in the production of specific organic compounds with potential applications in pharmaceuticals and materials science (Uchiyama et al., 1998).

  • Catalysis and Asymmetric Synthesis : The compound plays a role in asymmetric transfer hydrogenation of ketones, a process critical for producing certain types of molecules with high precision, often used in drug development and fine chemical synthesis (Magubane et al., 2017).

  • Development of Chiral Organopalladium-Amine Complexes : Research has focused on using derivatives of Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone for designing and synthesizing chiral organopalladium-amine complexes, which are valuable in asymmetric synthesis and catalysis (Li et al., 2003).

  • Polymer Science Applications : The compound is involved in the synthesis and characterization of polymers, such as the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate. These materials have potential applications in various industries, including coatings, adhesives, and plastics (Vijayanand et al., 2002).

  • Study of Molecular Structures : Research has been conducted to understand the molecular structure of related compounds, which aids in the development of new materials and understanding of chemical interactions (Jasinski et al., 2007).

properties

IUPAC Name

1-cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-14(13(2)11-12)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGQSARPYDONIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644714
Record name 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone

CAS RN

898794-68-8
Record name 1-Cyclopentyl-3-(2,4-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.